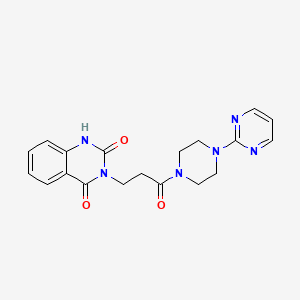

3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

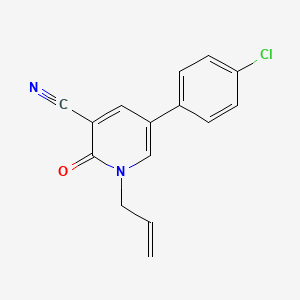

The compound "3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione" is a synthetic molecule that appears to be related to a class of compounds with potential biological and pharmacological activities. The structure suggests it is a quinazoline derivative, which is a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecule also contains a piperazine ring substituted with a pyrimidine moiety, which is indicative of potential antibacterial properties, as seen in similar compounds .

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported using annulation of anthranilic esters with N-pyridyl ureas, which proceeds without the need for metal catalysts and can yield a variety of substituted quinazolinones with moderate to good yields. This method has been shown to be scalable to gram quantities . Additionally, the synthesis of related heterocyclic compounds, such as pyrazoloquinolinones and pyridopyrimidinones, has been achieved through one-pot, three-component reactions under catalyst-free conditions, suggesting that similar methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a quinazoline-2,4-dione core, which is known to be a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a piperazine ring, often found in drug molecules, suggests increased solubility and the potential for central nervous system activity. The pyrimidin-2-yl substitution on the piperazine ring could confer additional pharmacological properties, as pyrimidine is a fundamental component of nucleic acids and known to be involved in various biological processes .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, the oxidation of pyrroloquinoline-1,2-diones with m-chloroperbenzoic acid leads to the formation of oxazinoquinolinones, indicating that the quinazoline core can be modified to generate diverse derivatives . The reactivity of the compound could also be influenced by the presence of the pyrimidine and piperazine rings, which may participate in cyclocondensation and other reactions relevant to the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione" are not detailed in the provided papers, related compounds such as oxazolidinones have been described as having good antibacterial properties against gram-positive pathogens and selected anaerobic organisms . The solubility, stability, and reactivity of the compound would likely be influenced by the quinazoline-2,4-dione scaffold and the substituents attached to it, which could be explored through experimental studies to determine its potential as a therapeutic agent .

Propriétés

IUPAC Name |

3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c26-16(23-10-12-24(13-11-23)18-20-7-3-8-21-18)6-9-25-17(27)14-4-1-2-5-15(14)22-19(25)28/h1-5,7-8H,6,9-13H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUKOHIKFALMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)